Vidarabine

antiviral resistance HSV-1 thymidine kinase deficiency

Essential control compound for acyclovir-resistant herpesvirus research. Unlike ACV/GCV, Vidarabine is activated by cellular kinases, retaining full activity against TK-deficient mutants. Ideal for resistance screening, pulsed-dosing paradigms, and ADA metabolism studies. ≥98% purity.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 24356-66-9; 5536-17-4
Cat. No. B2675183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVidarabine
CAS24356-66-9; 5536-17-4
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1
InChIKeyOIRDTQYFTABQOQ-UHTZMRCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.1 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 70 °F (NTP, 1992)
The monohydrate occurs as a white, crystalline powder and has a solubility of approximately 0.45 mg/mL in water at 25 °C. /Vidarabine monohydrate/
1.40e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Vidarabine (Ara-A) Procurement Guide: Purine Nucleoside Antiviral for Research and Development


Vidarabine (adenine arabinoside, Ara-A; CAS 5536-17-4) is a purine nucleoside analog that was the first systemic antiviral agent approved in the United States for parenteral treatment of life-threatening herpes simplex virus (HSV) infections [1]. Structurally mimicking adenosine, Vidarabine functions as a prodrug requiring sequential phosphorylation by cellular kinases to its active triphosphate form (ara-ATP), which then inhibits viral DNA polymerase and incorporates into nascent viral DNA to terminate chain elongation [2]. Unlike acyclovir and ganciclovir, which depend on virus-encoded thymidine kinase (TK) for initial phosphorylation, Vidarabine's activation is mediated exclusively by cellular enzymes [3].

Why Vidarabine Cannot Be Interchanged with Acyclovir or Ganciclovir in Research Protocols


Substituting Vidarabine with acyclovir (ACV) or ganciclovir (GCV) introduces critical confounding variables in experimental design due to fundamentally divergent activation pathways, resistance profiles, and pharmacokinetic properties. While ACV and GCV require initial phosphorylation by viral thymidine kinase (TK) to become active, Vidarabine is phosphorylated exclusively by cellular kinases and therefore retains full antiviral activity against TK-deficient or TK-altered HSV and VZV mutants that are resistant to ACV and GCV [1]. Furthermore, Vidarabine undergoes rapid deamination by adenosine deaminase (ADA) to arabinosyl hypoxanthine (ara-H), a metabolite with at least 10-fold reduced antiviral potency, a metabolic liability not shared by ACV or GCV [2]. These mechanistic divergences produce distinct efficacy patterns across viral strains, differential cytotoxicity profiles, and non-overlapping resistance mechanisms that preclude direct interchangeability in controlled research settings [3].

Vidarabine Quantitative Differentiation: Head-to-Head Evidence Against Comparator Antivirals


Vidarabine Retains Full Activity Against Acyclovir-Resistant HSV-1 Mutants Lacking Viral Thymidine Kinase

In direct head-to-head testing against wild-type HSV-1 (KOS) and three acyclovir-resistant HSV-1 mutants, Vidarabine demonstrated no resistance in any tested mutant, including a TK-negative mutant (ACVr) and a TK-altered mutant (IUdRr). In contrast, ganciclovir exhibited marked resistance to both TK-deficient and TK-altered mutants, with antiviral activity significantly reduced relative to wild-type [1]. All tested wild-type HSV-1 and ACV-resistant HSV-1 mutants did not display resistance to Vidarabine [1].

antiviral resistance HSV-1 thymidine kinase deficiency nucleoside analog drug susceptibility

Vidarabine Demonstrates Prolonged Anti-VZV Activity with Intermittent Dosing vs. Acyclovir

In a plaque reduction assay comparing treatment schedules for varicella-zoster virus (VZV), Vidarabine administered intermittently (8 hours/day for 4 days) showed anti-VZV activity equivalent to continuous treatment for 4 days in terms of 50% plaque reduction inhibitory concentration (IC50). In contrast, intermittent treatment with acyclovir exhibited a 7.9-fold higher IC50 value than that of continuous treatment [1]. Thus, Vidarabine with a limited period of treatment showed anti-VZV activity comparable to continuous treatment with acyclovir, indicating the longer duration of antiviral activity of Vidarabine [1].

VZV intermittent dosing plaque reduction assay antiviral duration IC50

Vidarabine Exhibits Significantly Lower Selectivity Index Than Modern Anti-VZV Nucleosides

In a comparative study of six anti-VZV nucleoside analogues, Vidarabine (AraA) was uniquely cytotoxic, with a pronounced effect on human embryonic lung cell growth that was not observed with the other test compounds. The selectivity indexes (ID50 for cell growth / ED50 for VZV plaque inhibition) were >1,000,000 for sorivudine (BV-araU), 20,000 for brivudine (BVDU), >10,000 for propynyl-araU, and 600-800 for acyclovir and penciclovir, whereas Vidarabine was much less selective than any of the other drugs tested [1]. All test compounds, except Vidarabine, had only a very weak effect on human embryonic lung cell growth [1].

selectivity index VZV cytotoxicity therapeutic window nucleoside analog

Vidarabine Shows Intermediate Anti-B Virus Potency vs. Acyclovir and Ganciclovir

In a plaque reduction assay establishing effective inhibitory doses against B virus (Macacine herpesvirus 1), Vidarabine demonstrated intermediate antiviral potency among conventional agents. While experimental nucleoside analogs tested were 10- to 100-fold more potent inhibitors of B virus replication than conventional antiviral agents, drug efficacies for acyclovir, ganciclovir, and Vidarabine were similar across multiple B virus isolates tested, with variations within 2-fold of the median effective concentration (EC50) for each drug [1].

Macacine herpesvirus 1 B virus EC50 plaque reduction antiviral susceptibility

Vidarabine Deamination by Adenosine Deaminase Reduces Antiviral Potency ≥10-Fold vs. Parent Compound

Vidarabine is readily deaminated by adenosine deaminase (ADA) to arabinosyl hypoxanthine (ara-H), a metabolic pathway not shared by acyclovir or ganciclovir. While ara-H retains some antiviral activity, it is at least 10-fold less potent than the parent compound Vidarabine [1]. Co-administration with an ADA inhibitor such as pentostatin or co-vidarabine completely protects Vidarabine from enzymatic deamination and results in significantly greater accumulation of Vidarabine mono-, di-, and triphosphates intracellularly [2]. A significant increase (10-fold) of antiviral activity was observed when Vidarabine was combined with an ADA inhibitor against herpes and vaccinia viruses [3].

adenosine deaminase ara-H metabolic stability prodrug deamination

Vidarabine Displays Lower Anti-HSV-1 Potency vs. Cytarabine and Trifluorothymidine in Plaque Reduction Assays

In a systematic comparative study evaluating multiple nucleoside analogues against herpes simplex virus type 1 (HSV-1) using standardized plaque reduction methodology, Vidarabine exhibited an ID50 of 14.96 μM against a standard type 1 herpes strain. This was significantly less potent than cytarabine (0.23 μM), trifluorothymidine (0.76 μM), and idoxuridine (0.89 μM) [1]. The compounds fell in the same potency order in tests with type 2 strains [1].

HSV-1 ID50 plaque reduction potency ranking nucleoside analog

Vidarabine Research and Development Application Scenarios Based on Evidence


Testing Acyclovir-Resistant or TK-Deficient HSV/VZV Strains

Vidarabine is the mechanistically appropriate control compound for experiments involving acyclovir-resistant herpesvirus strains with thymidine kinase (TK) mutations (TK-negative or TK-altered). Unlike acyclovir and ganciclovir, which require viral TK for activation and are inactive against these mutants, Vidarabine undergoes phosphorylation by cellular kinases and retains full activity against all tested TK-deficient HSV-1 and VZV strains [1]. This property makes Vidarabine essential for distinguishing TK-dependent from TK-independent antiviral mechanisms in resistance screening assays.

Intermittent or Pulsed Dosing Protocol Studies

For in vitro pharmacological studies modeling intermittent clinical dosing (e.g., once-daily or twice-daily administration), Vidarabine provides more stable antiviral efficacy than acyclovir. In VZV-infected cultures, intermittent Vidarabine treatment (8 hours/day for 4 days) maintained IC50 values equivalent to continuous treatment, whereas acyclovir's IC50 increased 7.9-fold under identical intermittent exposure conditions [2]. Vidarabine is therefore preferred for experiments requiring pulsed or non-continuous drug exposure paradigms.

Adenosine Deaminase-Mediated Drug Metabolism Studies

Vidarabine serves as a model substrate for investigating adenosine deaminase (ADA)-mediated nucleoside inactivation pathways. The compound undergoes rapid deamination to ara-H, which has ≥10-fold lower antiviral potency [3]. This metabolic vulnerability is not shared by acyclovir or ganciclovir. Researchers can use Vidarabine with or without ADA inhibitors (e.g., pentostatin, co-vidarabine) to study prodrug stabilization strategies, intracellular phosphorylation kinetics, or structure-activity relationships for ADA-resistant nucleoside analog development [4].

Cytotoxicity Reference Standard in Antiviral Screening Panels

Due to its uniquely pronounced effect on human embryonic lung cell growth relative to other anti-VZV nucleosides, Vidarabine is a valuable reference compound for establishing cytotoxicity benchmarks in antiviral screening cascades [5]. While sorivudine, brivudine, acyclovir, and penciclovir all exhibit selectivity indexes ranging from 600 to >1,000,000, Vidarabine's markedly lower selectivity index provides a clear lower-bound comparator for assessing the therapeutic window of novel antiviral candidates [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vidarabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.